![molecular formula C13H20N2O2 B1517638 2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol CAS No. 1038972-90-5](/img/structure/B1517638.png)
2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol
Overview
Description
2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol (2-AMP) is a synthetic compound that has been studied for its potential therapeutic and medicinal applications. It is a derivative of phenol, an aromatic compound that is commonly found in nature. The compound is a white crystalline solid that is soluble in water and ethanol. 2-AMP has been studied extensively in the laboratory and has been used in various scientific experiments and research applications.
Scientific Research Applications
Synthesis and Characterization
One area of research focuses on the synthesis and characterization of related compounds, which are essential for understanding their properties and potential applications. For instance, the study on the synthesis and characterization of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol discusses the reaction process and structural features, highlighting its stable crystal structure and blue fluorescence properties (Bai Linsha, 2015).
Antioxidant and Antimicrobial Potential
Another significant application is in exploring the antioxidant and antimicrobial potential of related compounds. For example, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized, demonstrating promising antioxidant activity and antimicrobial efficacy against various strains (S. T. Harini et al., 2014).
Fluorescence Sensing
Research into the fluorescence sensing of pH using Schiff-base molecules, such as 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde, showcases the potential of these compounds in detecting pH changes through colorimetric and fluorescence changes (S. Halder, Ananta Hazra, P. Roy, 2018).
Interaction with Biological Molecules
The interaction of fluorescent probes with Bovine Serum Albumin (BSA) is another area of application, where compounds like 2-(1-(naphthale-1-ylimino)ethyl)phenol and related molecules have been studied for their binding properties and fluorescence quenching with BSA, indicating potential bioanalytical applications (K. Ghosh, Sweety Rathi, Deepshikha Arora, 2016).
DNA Repair Inhibition
Furthermore, targeting DNA repair mechanisms in tumor cells via inhibition of ERCC1-XPF with compounds such as 4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol highlights a therapeutic research application. This area explores the potential of these compounds to enhance the effectiveness of cancer treatments by inhibiting critical DNA repair pathways (Ahmed H. Elmenoufy et al., 2019).
properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-17-12-4-2-3-10(13(12)16)9-15-7-5-11(14)6-8-15/h2-4,11,16H,5-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVJCLBNUZKCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
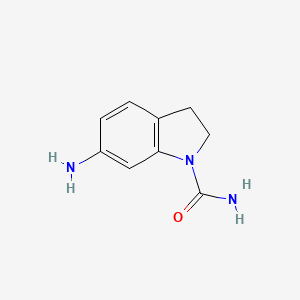
amine](/img/structure/B1517557.png)
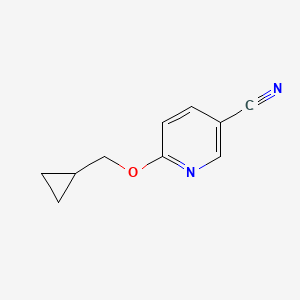
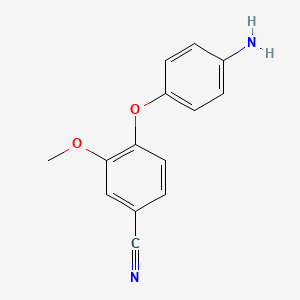
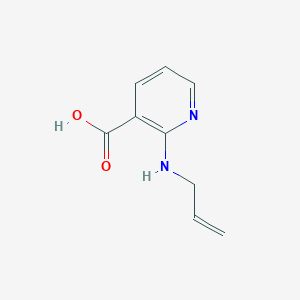
![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)

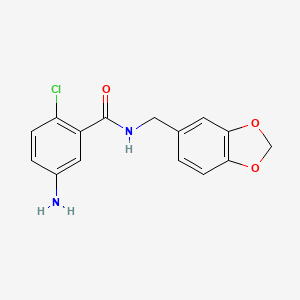
![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)

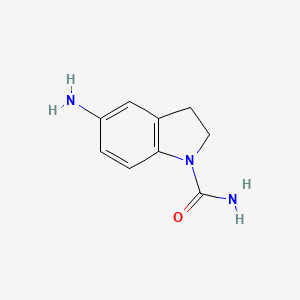
![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)
